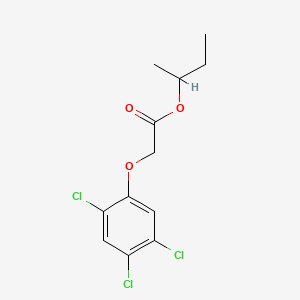

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

Description

Origins and Early Development

The discovery of chlorophenoxy herbicides originated during World War II, driven by dual military and agricultural objectives. Researchers at Imperial Chemical Industries (ICI) and the University of Chicago independently identified the plant growth-regulating properties of synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-T. These compounds mimicked natural indole-3-acetic acid (IAA) but exhibited herbicidal activity at higher concentrations, selectively targeting broadleaf plants while sparing monocot crops.

By 1945, 2,4-D and 2,4,5-T became commercially available, revolutionizing weed management. Their efficacy stemmed from:

Transition to Ester Derivatives

Initial formulations of 2,4,5-T as free acids or amine salts faced limitations in field performance, including:

- Phytotoxicity variability : Sensitivity to environmental factors like temperature and humidity.

- Volatility concerns : Free acids exhibited vapor drift, damaging non-target plants.

- Formulation stability : Amine salts precipitated in hard water, reducing efficacy.

These challenges prompted the development of ester derivatives in the 1950s–1970s. Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate emerged as part of this innovation wave, leveraging esterification to improve physicochemical properties.

Properties

IUPAC Name |

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCPUBZALOBLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866339 | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61792-07-2 | |

| Record name | 1-Methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61792-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification Method

This classical method involves heating the acid with butan-2-ol in the presence of an acid catalyst. The water formed during the reaction is continuously removed to shift the equilibrium towards ester formation.

| Step | Description | Parameters |

|---|---|---|

| 1 | Mix 2,4,5-trichlorophenoxyacetic acid and butan-2-ol | Molar ratio 1:1.2 |

| 2 | Add catalytic amount of sulfuric acid or p-toluenesulfonic acid | 0.05–0.1 molar equivalents |

| 3 | Heat under reflux with water removal (Dean-Stark) | 90–110°C, 4–6 hours |

| 4 | Cool and neutralize acid catalyst | Sodium bicarbonate solution |

| 5 | Separate organic layer and wash | Water and brine washes |

| 6 | Purify by vacuum distillation or recrystallization | Yield typically 85–92% |

Esterification via Acid Chloride Intermediate

An alternative method involves first converting the acid to its acid chloride derivative, which then reacts with butan-2-ol to form the ester. This method often results in higher yields and reduced reaction times.

| Step | Description | Parameters |

|---|---|---|

| 1 | Convert 2,4,5-trichlorophenoxyacetic acid to acid chloride | Using thionyl chloride or oxalyl chloride, reflux 1–2 hours |

| 2 | Remove excess thionyl chloride by distillation | Under reduced pressure |

| 3 | Add butan-2-ol dropwise to acid chloride solution | In inert solvent like dichloromethane, 0–5°C to room temperature |

| 4 | Stir for 2–4 hours at room temperature | Monitor completion by TLC or GC |

| 5 | Quench reaction with water and extract ester | Organic solvent extraction |

| 6 | Purify by distillation or crystallization | Yields typically 90–95% |

Research Findings and Optimization

Studies indicate that the acid chloride method provides better control over reaction parameters and higher purity of the final ester product due to fewer side reactions and easier removal of by-products.

Direct esterification is more environmentally benign due to avoidance of chlorinated reagents but may require longer reaction times and more rigorous removal of water to achieve high yields.

Catalysts such as p-toluenesulfonic acid have been reported to be more effective than sulfuric acid in some cases, reducing reaction time and improving yield.

Use of molecular sieves or azeotropic distillation enhances water removal efficiency during direct esterification, pushing equilibrium toward ester formation.

Temperature control is critical to avoid decomposition of the sensitive 2,4,5-trichlorophenoxyacetic acid moiety.

Data Table: Comparison of Preparation Methods

| Parameter | Direct Esterification | Acid Chloride Method |

|---|---|---|

| Reaction Time | 4–8 hours | 2–4 hours |

| Catalyst | Sulfuric acid / p-Toluenesulfonic acid | Thionyl chloride / Oxalyl chloride |

| Yield | 85–92% | 90–95% |

| Purity | Moderate to high | High |

| Environmental Impact | Lower (no chlorinated reagents) | Higher (use of chlorinating agents) |

| Equipment Requirements | Dean-Stark apparatus for water removal | Standard reflux and distillation |

| Side Reactions Risk | Moderate (possible hydrolysis) | Low |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most well-documented reaction for this compound, occurring under acidic or basic conditions.

Mechanism and Products

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous acids (e.g., H₂SO₄, HCl) to yield 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol (sec-butanol) .

-

Base-Catalyzed Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to produce the sodium salt of 2,4,5-trichlorophenoxyacetic acid and sec-butanol .

Conditions and Reagents

| Catalyst | Temperature | Products Formed |

|---|---|---|

| H₂SO₄ (conc.) | Reflux | 2,4,5-Trichlorophenoxyacetic acid + sec-butanol |

| NaOH (10%) | Room temp. | Sodium 2,4,5-trichlorophenoxyacetate + sec-butanol |

Reactivity Note :

The reaction with strong acids is exothermic and may generate sufficient heat to ignite byproducts .

Oxidation Reactions

Limited experimental data exist, but theoretical pathways suggest potential oxidation sites:

Target Sites :

-

Ester Group : Oxidation could cleave the ester bond, forming carboxylic acid derivatives.

-

Aromatic Ring : Chlorine substituents may direct electrophilic or radical oxidation.

Proposed Reagents :

-

Strong Oxidizers : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Challenges :

-

The electron-withdrawing chlorine groups on the aromatic ring reduce susceptibility to oxidation.

-

No peer-reviewed studies confirm specific oxidation products.

Substitution Reactions

The trichlorophenoxy group may undergo electrophilic substitution, though steric hindrance from chlorine atoms limits reactivity.

Potential Reactions :

-

Nitration : Introduction of a nitro group (-NO₂) at the para position to chlorine substituents.

-

Halogenation : Further chlorination or bromination under harsh conditions (e.g., Cl₂/FeCl₃).

Limitations :

-

The 2,4,5-trichloro configuration leaves limited reactive sites on the aromatic ring.

-

No experimental data from authoritative sources validate these pathways.

Stability and Reactivity Hazards

Key Safety Notes :

-

Incompatible Materials : Reacts violently with strong oxidizing acids (e.g., nitric acid) .

-

Thermal Decomposition : Emits toxic fumes (Cl⁻, CO) when heated above 200°C .

Critical Research Gaps

-

Oxidation Pathways : Requires validation via controlled studies using GC-MS or NMR.

-

Substitution Feasibility : Computational modeling (DFT) could predict reactive sites.

-

Environmental Degradation : No data on photolytic or microbial breakdown in soil/water.

Scientific Research Applications

Agricultural Herbicide

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is primarily utilized as a herbicide in various agricultural settings. Its effectiveness against broadleaf weeds makes it a valuable tool for farmers.

Environmental Research

Research has been conducted to assess the environmental impact of 2,4,5-T butyl ester. Studies have focused on its persistence in soil and water systems and its potential effects on non-target organisms.

Case Study: Soil Persistence

A study published in Environmental Toxicology and Chemistry examined the degradation of 2,4,5-T butyl ester in various soil types. The findings indicated that the compound can persist for several weeks under certain conditions, raising concerns about groundwater contamination .

Toxicological Studies

Toxicological assessments of this compound have revealed significant health risks associated with exposure.

Acute and Chronic Toxicity

Research indicates that while acute toxicity levels are relatively low, chronic exposure can lead to adverse health effects including liver damage and endocrine disruption . Regulatory agencies have classified this compound as hazardous due to its potential carcinogenic effects.

Synergistic Formulations

Recent studies have explored the synergistic effects of combining this compound with other herbicides like glyphosate. These combinations have shown enhanced efficacy against resistant weed species .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Agricultural Herbicide | Used for controlling broadleaf weeds | Effective against dicots; low acute toxicity |

| Environmental Research | Studies on soil and water persistence | Can persist for weeks; potential groundwater contamination risks |

| Toxicological Studies | Assessments of health risks associated with exposure | Chronic exposure linked to liver damage and endocrine disruption |

| Synergistic Formulations | Combinations with other herbicides for enhanced efficacy | Synergistic effects improve control over resistant weed species |

Mechanism of Action

The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This makes it effective as a herbicide.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies focus on:

Structure-Activity Relationships : Branched esters (e.g., butan-2-yl) show optimized herbicidal activity with reduced volatility compared to linear analogs .

Environmental Remediation: Microbial degradation pathways for chlorophenoxy esters are being explored to mitigate persistence .

Alternative Formulations: Encapsulation in nano-carriers to reduce environmental leakage while maintaining efficacy .

Biological Activity

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate, commonly referred to as 2,4,5-T butyl ester, is a synthetic compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide that has been widely studied for its biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and potential effects on human health and the environment based on diverse research findings.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₂H₁₃Cl₃O₃

- Molecular Weight : 305.6 g/mol

Toxicity and Safety

Research indicates that 2,4,5-T and its derivatives exhibit various toxic effects in animal models. Key findings include:

- Acute Toxicity : Studies have shown that the acute toxicity of 2,4,5-T is relatively low; however, it can cause adverse effects at higher doses. For instance, a no observed effect level (NOEL) for rats was identified at 3 mg/kg body weight following prolonged exposure .

- Chronic Toxicity : Long-term studies have indicated potential kidney and liver damage with prolonged exposure to doses above 30 mg/kg body weight . Notably, dogs demonstrated greater sensitivity compared to other species.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is known that:

- The compound is readily absorbed through oral and dermal routes .

- It binds to plasma proteins more effectively than similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), affecting its distribution in the body .

Case Study 1: Reproductive Toxicity in Animal Models

A study examining the reproductive effects of 2,4,5-T in mice found that exposure at doses around 30 mg/kg body weight led to an increased incidence of cleft palate and reduced fetal weights . This highlights the teratogenic potential of the compound.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment indicated that the hydrolytic stability of this compound varies with pH levels:

- At pH 8.4: Half-life of approximately 1.4 days

- At pH 7.5: Half-life of approximately 7.5 days

- At pH 5.4: Half-life of approximately 12.8 days .

These findings suggest that environmental conditions significantly influence the persistence and degradation of this compound.

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate?

- Methodology : Acid-catalyzed esterification is a primary method. React 2,4,5-trichlorophenoxyacetic acid with butan-2-ol in methanol, using concentrated sulfuric acid (1–2% v/v) as a catalyst under reflux (4–6 hours). Isolate the ester via precipitation in ice water, followed by filtration and recrystallization from ethanol . Adjust molar ratios (e.g., 1:1.2 acid-to-alcohol) to maximize yield. Validate purity via thin-layer chromatography (TLC) or HPLC .

Q. How is the molecular structure of this compound confirmed?

- Methodology : Use a combination of:

- NMR spectroscopy : Compare H and C NMR peaks with reference data (e.g., NIST Chemistry WebBook ). Key signals include ester carbonyl (~170 ppm in C NMR) and trichlorophenoxy aromatic protons (6.8–7.5 ppm in H NMR).

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 341.5 (CHClO) and fragmentation patterns (e.g., loss of butan-2-ol moiety).

- IR spectroscopy : Identify ester C=O stretch (~1740 cm) and aryl-Cl vibrations (600–800 cm) .

Q. What biological assays are suitable for evaluating its herbicidal activity?

- Methodology : Conduct in vitro bioassays using:

- Seedling growth inhibition : Treat Arabidopsis thaliana or Lepidium sativum with 10–100 µM solutions. Measure root/shoot elongation after 7 days.

- Enzyme inhibition studies : Test acetyl-CoA carboxylase (ACCase) activity, a target for phenoxy herbicides, using spectrophotometric assays .

- Compare results to structurally related esters (e.g., 2,4,5-T-butyl ester ) to infer structure-activity relationships.

Advanced Research Questions

Q. How does stereochemistry influence its biological activity?

- Methodology : Butan-2-ol is chiral, yielding enantiomeric esters.

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® IG-3 column) with hexane:isopropanol (90:10) to separate enantiomers.

- Bioactivity comparison : Test isolated enantiomers in bioassays (see FAQ 3).

- Mechanistic insight : Molecular docking studies can predict enantiomer binding affinity to ACCase .

Q. What are the environmental degradation pathways under varying pH conditions?

- Methodology : Hydrolyze the ester in buffered solutions (pH 4, 7, 9) at 25°C. Monitor degradation via:

- HPLC : Quantify residual ester and identify products (e.g., 2,4,5-trichlorophenoxyacetic acid).

- GC-MS : Detect volatile byproducts (e.g., butan-2-ol).

- Half-life calculation : Pseudo-first-order kinetics at pH 7 show t ≈ 14 days, compared to <5 days at pH 9 due to alkaline ester hydrolysis .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology : Investigate potential sources of variability:

- Purity analysis : Use HPLC to check for impurities (e.g., unreacted acid or alcohol).

- Isomer presence : Chiral contaminants (see FAQ 4) may alter activity.

- Degradation during storage : Store samples at −20°C in amber vials to prevent photolysis/hydrolysis .

- Statistical validation : Apply ANOVA to compare datasets and identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.